molecular formula C15H19N3O2S B2446462 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897486-54-3

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2446462
CAS No.: 897486-54-3
M. Wt: 305.4
InChI Key: ZVXRMZKOWKQOOK-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzo[d]thiazole moiety, combined with a piperazine ring, imparts unique chemical and biological properties to this molecule.

Mechanism of Action

Target of Action

The compound “1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . and ALK5, among others.

Mode of Action

Thiazole derivatives have been found to inhibit the enzyme activity of their targets . For example, they can inhibit the enzyme activity of COX-1, leading to anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways. For example, they can inhibit the enzyme activity of COX-1, which plays a crucial role in inflammation . They can also inhibit TGF-β-induced Smad2/3 phosphorylation at a cellular level , which is involved in cell growth and differentiation.

Pharmacokinetics

The introduction of a methoxy group to the benzothiazole ring has been found to improve the solubility of similar compounds , which could potentially affect the compound’s ADME properties and bioavailability.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of similar compounds has been found to be improved by the introduction of a methoxy group to the benzothiazole ring , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as the presence of certain solvents.

Biochemical Analysis

Biochemical Properties

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit enzyme inhibitory activity, particularly against ALK5, with an IC50 value of 4.8 nM . Additionally, it inhibits TGF-β-induced Smad2/3 phosphorylation at a cellular level with an IC50 value of 17 nM . These interactions suggest that this compound can modulate key signaling pathways involved in cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory activity against ALK5 and TGF-β-induced Smad2/3 phosphorylation suggests that it can modulate pathways involved in cell growth, differentiation, and apoptosis . These effects highlight the potential of this compound in regulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes, such as ALK5, and inhibits their activity . This inhibition leads to a decrease in TGF-β-induced Smad2/3 phosphorylation, which in turn affects downstream signaling pathways . Additionally, the compound’s structure, including the methoxy group and benzothiazole ring, contributes to its binding affinity and specificity for target enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound exhibits stability and maintains its inhibitory activity against ALK5 and TGF-β-induced Smad2/3 phosphorylation over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant enzyme inhibitory activity and modulation of signaling pathways At higher doses, potential toxic or adverse effects may be observed, although specific studies on dosage thresholds and toxicity are limited

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibitory activity against ALK5 suggests that it may influence pathways related to cell growth and differentiation . Detailed studies on its specific metabolic pathways and effects on metabolite levels are required to fully understand its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its unique structure allows it to be transported across cell membranes and distributed to specific cellular compartments

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Benzo[d]thiazole Core:

    Introduction of the Methoxy and Methyl Groups:

    Attachment of the Piperazine Ring:

    Acylation to Form the Final Compound:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 1-(4-(4-Hydroxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone.

    Reduction: 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanol.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
  • 1-(4-(7-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
  • 1-(4-(4-Hydroxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Uniqueness: 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to the presence of both methoxy and methyl groups on the benzo[d]thiazole ring, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

This compound’s distinct structure and properties make it a valuable subject for ongoing research and potential therapeutic development.

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-4-5-12(20-3)13-14(10)21-15(16-13)18-8-6-17(7-9-18)11(2)19/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXRMZKOWKQOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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